1H-Indole, 5,7-dimethyl-2-phenyl-
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Overview
Description
1H-Indole, 5,7-dimethyl-2-phenyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and phenyl groups to the indole structure can enhance its biological activity and chemical stability.
Preparation Methods
The synthesis of 1H-Indole, 5,7-dimethyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a two-step process starting from o-nitrotoluene and involving the formation of an intermediate nitroso compound . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indole, 5,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonylindoles, which have significant applications in medicinal chemistry.
Scientific Research Applications
1H-Indole, 5,7-dimethyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 5,7-dimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, and proteins, modulating their activity and leading to therapeutic effects. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole, 5,7-dimethyl-2-phenyl- can be compared with other indole derivatives such as:
1H-Indole, 2-phenyl-: This compound has a similar structure but lacks the methyl groups at positions 5 and 7, which can affect its biological activity and chemical properties.
1H-Indole, 2,5-dimethyl-: This derivative has methyl groups at positions 2 and 5, which can influence its reactivity and applications.
1H-Indole, 2-methyl-7-phenyl-: This compound has a methyl group at position 2 and a phenyl group at position 7, offering different biological and chemical properties.
The uniqueness of 1H-Indole, 5,7-dimethyl-2-phenyl- lies in its specific substitution pattern, which can enhance its biological activity and stability compared to other indole derivatives.
Properties
CAS No. |
6550-67-0 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
InChI Key |
BPIMTZKFJYRKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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